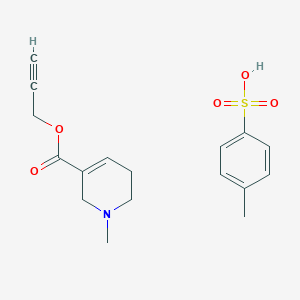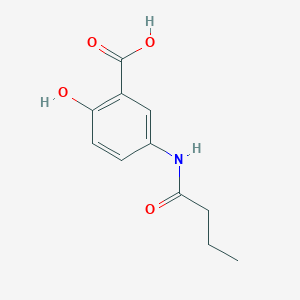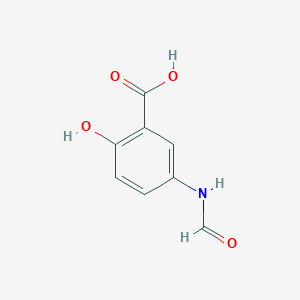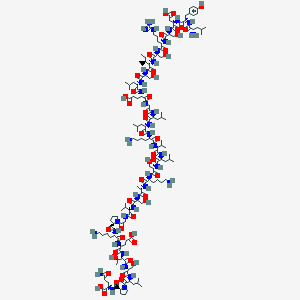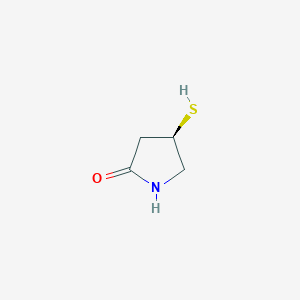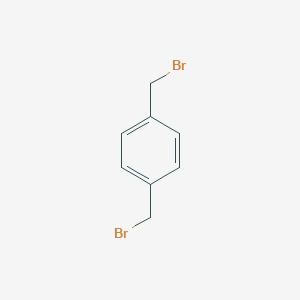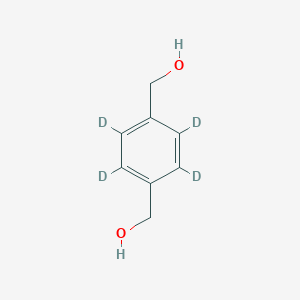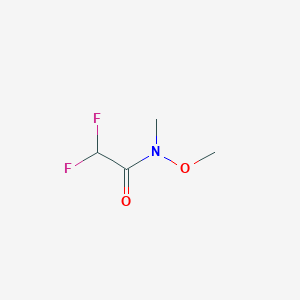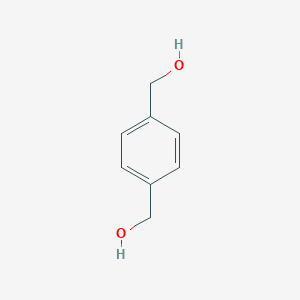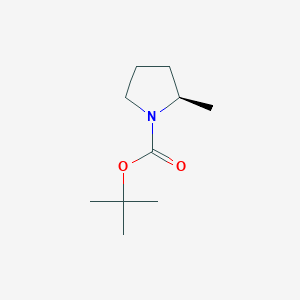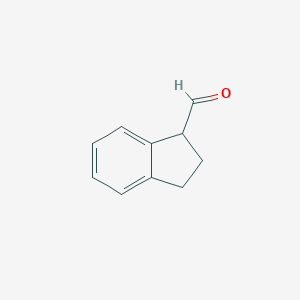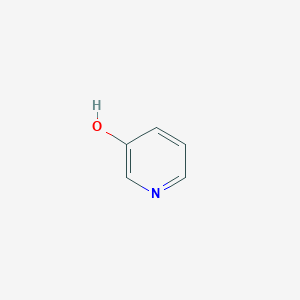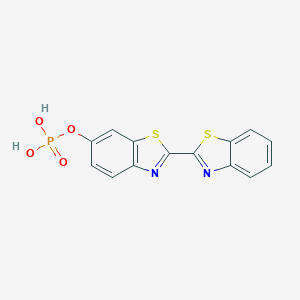
Attophos
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Attophos is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a phosphine-based compound that has shown promising results in catalysis, organic synthesis, and medicinal chemistry.
Applications De Recherche Scientifique
Attophos has found various applications in scientific research, including catalysis, organic synthesis, and medicinal chemistry. In catalysis, Attophos has been used as a ligand for metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition reactions. In organic synthesis, Attophos has been used as a reagent for the synthesis of various compounds, including chiral alcohols and amino acids. In medicinal chemistry, Attophos has shown potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of Attophos is not fully understood, but it is believed to act as a nucleophile in various reactions. In metal-catalyzed reactions, Attophos acts as a ligand, coordinating with the metal center to facilitate the reaction. In organic synthesis, Attophos acts as a reagent, reacting with the substrate to form the desired product. In medicinal chemistry, Attophos is believed to act by inhibiting the growth of cancer cells, although the exact mechanism is not yet known.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Attophos are not well studied, but it has been shown to be relatively non-toxic in animal studies. In one study, Attophos was administered to rats at a dose of 500 mg/kg, and no significant toxicity was observed. However, further studies are needed to fully understand the biochemical and physiological effects of Attophos.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Attophos in lab experiments is its high reactivity and selectivity, which makes it a useful reagent in various reactions. Another advantage is its relatively low toxicity, which makes it a safe compound to handle in the laboratory. However, one limitation of using Attophos is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on Attophos, including its use in the synthesis of new compounds, its potential as an anti-cancer agent, and its use in catalysis. One area of interest is the development of new synthetic routes for Attophos, which could lead to more efficient and cost-effective methods for its production. Another area of interest is the study of its potential as an anti-cancer agent, which could lead to the development of new cancer treatments. Finally, there is significant potential for the use of Attophos in catalysis, particularly in the development of new metal-catalyzed reactions.
Méthodes De Synthèse
Attophos can be synthesized using various methods, including the reaction of triphenylphosphine with chloroacetonitrile, followed by the reaction with an appropriate aldehyde or ketone. Another method involves the reaction of triphenylphosphine with an α-haloacetophenone, followed by the reaction with an aldehyde or ketone. The synthesis of Attophos is a multi-step process that requires careful optimization to achieve high yields and purity.
Propriétés
Numéro CAS |
142441-49-4 |
|---|---|
Nom du produit |
Attophos |
Formule moléculaire |
C14H9N2O4PS2 |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
[2-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-6-yl] dihydrogen phosphate |
InChI |
InChI=1S/C14H9N2O4PS2/c17-21(18,19)20-8-5-6-10-12(7-8)23-14(16-10)13-15-9-3-1-2-4-11(9)22-13/h1-7H,(H2,17,18,19) |
Clé InChI |
BTKMJKKKZATLBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O |
Autres numéros CAS |
142441-49-4 |
Synonymes |
AttoPhos |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



